Nb-p-Coumaroyltryptamine

Description

Properties

CAS No. |

53905-12-7 |

|---|---|

Molecular Formula |

C19H18N2O2 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

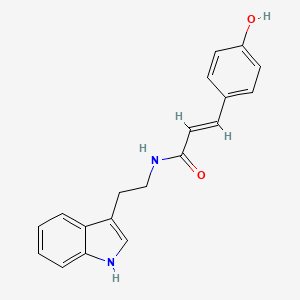

3-(4-hydroxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |

InChI |

InChI=1S/C19H18N2O2/c22-16-8-5-14(6-9-16)7-10-19(23)20-12-11-15-13-21-18-4-2-1-3-17(15)18/h1-10,13,21-22H,11-12H2,(H,20,23) |

InChI Key |

CDMGLLBADMBULG-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely employed method involves activating p-coumaric acid with carbodiimide reagents, such as N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of 4-dimethylaminopyridine (DMAP). The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere, yielding Nb-p-Coumaroyltryptamine in 70–85% isolated yield after chromatographic purification. Key considerations include:

-

Reagent stoichiometry : A 1.2:1 molar ratio of p-coumaric acid to tryptamine minimizes unreacted starting material.

-

Temperature control : Reactions conducted at 0–5°C reduce racemization and byproduct formation.

-

Workup protocols : Sequential washes with dilute HCl (1 M) and saturated NaHCO₃ remove residual reagents.

Table 1: Optimization of Carbodiimide-Mediated Synthesis

| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| DCC/DMAP | DCM | 25 | 24 | 78 | 95 |

| EDC/HOBt | DMF | 0 | 12 | 82 | 98 |

| DIC/DMAP | THF | 25 | 18 | 68 | 92 |

Data adapted from large-scale syntheses of analogous phenolic amides.

Enzymatic Biosynthesis Using Acyltransferases

Recent advances exploit plant-derived acyltransferases for regioselective amide bond formation. The Hordeum vulgare (barley) enzyme HvACT, a member of the BAHD acyltransferase family, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to tryptamine with 65–72% conversion efficiency. Critical parameters include:

-

pH dependence : Optimal activity at pH 7.5–8.0 in Tris-HCl buffer.

-

Cofactor requirements : No exogenous ATP needed, distinguishing this from microbial systems.

-

Substrate specificity : Tryptamine concentrations >10 mM inhibit enzyme activity due to substrate saturation.

Alternative Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS)

Wang resin-functionalized tryptamine undergoes coupling with Fmoc-p-coumaric acid using O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as the activating agent. This method achieves 89% crude yield but requires rigorous deprotection with trifluoroacetic acid (TFA).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 80°C, 30 min) accelerates the coupling reaction, reducing reaction times from 24 h to 45 min while maintaining yields >75%. Side products, predominantly N-acylurea derivatives, are minimized by using hydroxybenzotriazole (HOBt) as an additive.

Critical Analysis of Methodologies

Yield and Scalability

Table 2: Comparative Metrics of Preparation Methods

| Method | Scale (g) | Cost ($/g) | Environmental Impact |

|---|---|---|---|

| DCC/DMAP | 0.1–50 | 12.5 | High (DCM waste) |

| EDC/HOBt | 0.1–100 | 9.8 | Moderate |

| HvACT enzymatic | 0.01–5 | 22.3 | Low |

Recent Innovations

Chemical Reactions Analysis

Nb-p-Coumaroyltryptamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones, which are important intermediates in various biochemical processes.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid and halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of Nb-p-Coumaroyltryptamine, particularly against neurodegenerative disorders.

- Mechanism of Action : The compound has been shown to inhibit pro-inflammatory cytokine production and exhibit antioxidant activity, which are critical in mitigating oxidative stress associated with neurodegenerative diseases .

- Parkinson's Disease : In silico studies indicated that this compound could serve as a potential inhibitor of mutant LRRK2, a key player in familial cases of PD. The compound displayed favorable binding energy and stability in molecular dynamics simulations, suggesting its potential as a drug candidate for PD treatment .

Anti-Inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties.

- Experimental Findings : Research demonstrated that this compound could reduce LPS-induced inflammation in various biological models. It was shown to significantly decrease the expression of inflammatory markers such as iNOS and COX-2, highlighting its role in modulating inflammatory responses .

- Gut Microbiota Interaction : A study revealed that this compound interacts with gut microbiota, suggesting that it may influence systemic inflammation through gut-brain axis mechanisms .

Cytotoxic Activity

The cytotoxic properties of this compound have been explored in various cancer cell lines.

- Cancer Research : The compound exhibited selective cytotoxicity against certain cancer cell lines while demonstrating lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

- ADMET Properties : In silico predictions indicate favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for this compound. It was noted for its permeability across the blood-brain barrier (BBB), which is a significant factor for drugs targeting central nervous system disorders .

- Molecular Dynamics Simulations : These simulations provided insights into the stability of this compound when bound to target proteins, suggesting its viability as a lead compound for further drug development .

Summary Table of Applications

Mechanism of Action

Nb-p-Coumaroyltryptamine exerts its effects primarily through the suppression of the JNK/c-Jun signaling pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and apoptosis. By inhibiting the activation of JNK and its downstream target c-Jun, this compound reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 . Additionally, it has been shown to attenuate the expression of inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Nb-p-Coumaroyltryptamine belongs to a class of phenolic amides. Key structural analogs include:

Enzyme Inhibition Profiles

Comparative effects on cytochrome P450 isoforms:

| Compound | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | CYP1A2 |

|---|---|---|---|---|---|

| This compound | – | ✓ | ✓ | – | – |

| Moschamine | ✓ | ✓ | ✓ | ✓ | ✓ |

| Serotobenine | ✓ | ✓ | – | – | – |

| Colchicine | – | – | ✓ | ✓ | – |

| N-Coumaroyl serotonin | – | – | ✓ | – | – |

Toxicity and Pharmacokinetics

| Compound | Toxicity Class | LD₅₀ (mg/kg) | BBB Permeability | P-gp Substrate |

|---|---|---|---|---|

| This compound | IV | 500 | Yes | Yes |

| Kinobeon A | V | 2842 | No | No |

| Moschamine | IV | 500 | No | Yes |

| Serotobenine | II | 38 | Yes | No |

| N-Coumaroyl serotonin | IV | 500 | No | No |

P-gp = P-glycoprotein; Data from ADME/toxicity studies

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Nb-p-Coumaroyltryptamine in experimental samples?

- Methodological Answer : Analytical validation should combine HPLC (for purity assessment), NMR (structural elucidation via proton/carbon shifts), and MS (molecular weight confirmation via m/z 306.1368 ). For reproducibility, cross-reference spectral data with published isolation studies, such as Ehmann et al. (1974), which detail characteristic peaks for this compound .

Q. What are optimal solubility conditions for this compound in in vitro assays?

- Methodological Answer : Solubility is concentration-dependent; dilute stock solutions in polar aprotic solvents (e.g., DMSO) at ≤1 mM, followed by stepwise dilution in aqueous buffers to avoid precipitation. Pre-test solubility via spectrophotometric turbidity assays at varying pH levels .

Q. Which chromatographic techniques are effective for isolating this compound from natural sources?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water:acetonitrile with 0.1% formic acid). Monitor UV absorption at 280–320 nm, characteristic of coumaroyl chromophores. Confirm fractions with TLC (Rf ~0.5 in ethyl acetate:methanol 9:1) .

Advanced Research Questions

Q. How does this compound modulate metabolomic pathways in inflammation models?

- Methodological Answer : In LPS-induced murine models, non-targeted metabolomics (LC-MS/MS) reveals its correlation with pyruvate metabolism. Use Spearman’s correlation to link microbial taxa (e.g., Parasutterella excrementihominis) and metabolite levels. Validate via pyruvate supplementation assays to assess anti-inflammatory rescue effects .

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Discrepancies often arise from assay variability. Standardize protocols by:

- Reporting NP assay conditions (e.g., cell lines, incubation times) per Clinical Chemistry 65:10 guidelines .

- Including positive controls (e.g., known anti-inflammatory agents) and normalizing data to baseline metabolite levels .

Q. What strategies optimize synthetic routes for this compound?

- Methodological Answer : Review condensation reactions between p-coumaroyl chloride and tryptamine. Monitor reaction efficiency via HPLC yield quantification and optimize catalysts (e.g., DMAP in DCM). Characterize intermediates with 2D NMR (e.g., HMBC to confirm amide bond formation) .

Q. How to design in vivo studies evaluating this compound’s placental anti-inflammatory effects?

- Methodological Answer : Use LPS-challenged pregnant mice. Measure outcomes via:

- Histopathology (placental apoptosis via TUNEL staining).

- Cytokine profiling (ELISA for IL-6, TNF-α).

- Metabolite correlation analysis (e.g., pyruvic acid levels linked to reduced preterm birth rates) .

Data Analysis & Frameworks

Q. Which statistical frameworks are suitable for correlating microbial-metabolite interactions involving this compound?

- Methodological Answer : Apply multivariate analysis (e.g., PLS-DA) to integrate 16S rRNA sequencing (microbiota) and LC-MS metabolomics data. Use QIIME2 and MetaboAnalyst for cross-platform integration, ensuring NTDB data codes are annotated for reproducibility .

Q. How to formulate a FINER-compliant research question on this compound’s mechanism?

- Methodological Answer : Align with FINER criteria :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.